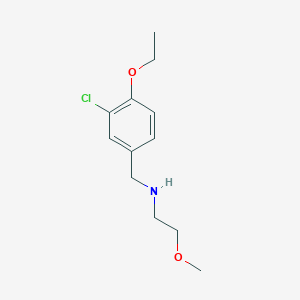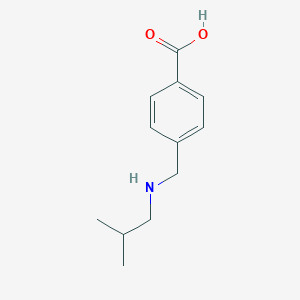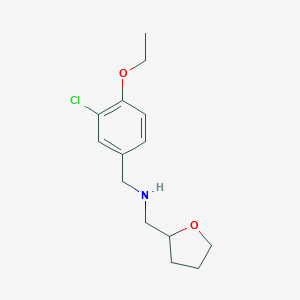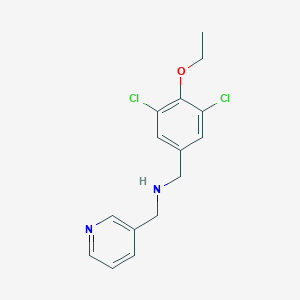![molecular formula C20H24ClNO3 B275585 N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B275585.png)
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases.
Mechanism of Action
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a critical component of the B-cell receptor signaling pathway. By inhibiting BTK, N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine prevents the activation and proliferation of B-cells, which are involved in the pathogenesis of various types of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of B-cells. Additionally, N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine has also been shown to reduce the production of inflammatory cytokines in autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine has several advantages as a potential therapeutic agent, including its high selectivity for BTK, good oral bioavailability, and favorable pharmacokinetic properties. However, there are also some limitations to its use in lab experiments, including the potential for off-target effects and the need for further optimization of dosing and administration regimens.
Future Directions
There are several future directions for the development of N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine as a therapeutic agent. These include the evaluation of its efficacy in clinical trials for various types of cancer and autoimmune diseases, the identification of biomarkers that can predict response to treatment, and the development of combination therapies with other targeted agents. Additionally, further studies are needed to better understand the mechanism of action of N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine and its potential side effects.
Synthesis Methods
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-chlorobenzyl chloride with 3-methoxybenzyl alcohol to form the intermediate 4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl alcohol. This intermediate is then reacted with tetrahydro-2-furanylmethylamine to form the final product N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine.
Scientific Research Applications
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Additionally, N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine has also shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
properties
Molecular Formula |
C20H24ClNO3 |
|---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
N-[[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C20H24ClNO3/c1-23-20-11-15(12-22-13-18-6-3-9-24-18)7-8-19(20)25-14-16-4-2-5-17(21)10-16/h2,4-5,7-8,10-11,18,22H,3,6,9,12-14H2,1H3 |
InChI Key |
VHZAOPIREUQQHQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC2CCCO2)OCC3=CC(=CC=C3)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2CCCO2)OCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-tert-butyl-2-{4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275502.png)

![N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine](/img/structure/B275504.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275505.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275506.png)
![4-{[(2,4,4-Trimethylpentan-2-yl)amino]methyl}benzoic acid](/img/structure/B275508.png)

![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275513.png)
![4-{2-[(3-Chloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B275516.png)

![1-[(3-Bromo-4-ethoxybenzyl)amino]propan-2-ol](/img/structure/B275519.png)


![2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol](/img/structure/B275526.png)